molecular formula C8H15ClO2S B13178967 3-(1-Chlorobutan-2-yl)tetrahydrothiophene 1,1-dioxide

3-(1-Chlorobutan-2-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13178967
M. Wt: 210.72 g/mol
InChI Key: NKJYZFOGWQEQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Chlorobutan-2-yl)-1lambda6-thiolane-1,1-dione is an organic compound with a unique structure that includes a thiolane ring and a chlorobutan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Chlorobutan-2-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 1-chlorobutan-2-yl with thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like thionyl chloride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Chlorobutan-2-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(1-Chlorobutan-2-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Chlorobutan-2-yl)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Chlorobutan-2-yl)-1lambda6-thiolane-1,1-dione is unique due to its specific combination of a chlorobutan-2-yl group and a thiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H15ClO2S

Molecular Weight

210.72 g/mol

IUPAC Name

3-(1-chlorobutan-2-yl)thiolane 1,1-dioxide

InChI

InChI=1S/C8H15ClO2S/c1-2-7(5-9)8-3-4-12(10,11)6-8/h7-8H,2-6H2,1H3

InChI Key

NKJYZFOGWQEQRH-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C1CCS(=O)(=O)C1

Origin of Product

United States

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